molecular formula C23H17NO3 B340407 2-[4-(benzyloxy)phenyl]-4-quinolinecarboxylic acid

2-[4-(benzyloxy)phenyl]-4-quinolinecarboxylic acid

Cat. No.: B340407
M. Wt: 355.4 g/mol
InChI Key: XHJLZUNNYRRNSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(benzyloxy)phenyl]-4-quinolinecarboxylic acid is a compound that belongs to the quinoline family, which is known for its diverse biological activities.

Properties

Molecular Formula

C23H17NO3

Molecular Weight

355.4 g/mol

IUPAC Name

2-(4-phenylmethoxyphenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C23H17NO3/c25-23(26)20-14-22(24-21-9-5-4-8-19(20)21)17-10-12-18(13-11-17)27-15-16-6-2-1-3-7-16/h1-14H,15H2,(H,25,26)

InChI Key

XHJLZUNNYRRNSV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzyloxy)phenyl]-4-quinolinecarboxylic acid typically involves multiple steps. One common method starts with aniline, 2-nitrobenzaldehyde, and pyruvic acid. The process includes a Doebner reaction, amidation, reduction, acylation, and amination . The reaction conditions often involve the use of solvents like methanol and catalysts such as sulfuric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for better efficiency and control.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzyloxy)phenyl]-4-quinolinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in modifying the quinoline ring or the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.

Scientific Research Applications

2-[4-(benzyloxy)phenyl]-4-quinolinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[4-(benzyloxy)phenyl]-4-quinolinecarboxylic acid exerts its effects involves its interaction with histone deacetylases. By inhibiting these enzymes, the compound can alter the acetylation status of histones, leading to changes in gene expression. This can result in the induction of cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(benzyloxy)phenyl]-4-quinolinecarboxylic acid is unique due to its specific structure, which allows for strong hydrophobic interactions with residues in the active site of histone deacetylases. This structural feature contributes to its selectivity and potency as an inhibitor .

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